molecular formula C5H9ClF3NO B15225945 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

2-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Cat. No.: B15225945
M. Wt: 191.58 g/mol
InChI Key: JFAYGVSGDGYNNV-UHFFFAOYSA-N
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Description

2-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C5H8F3NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a cyclobutanol ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride typically involves the reaction of cyclobutanone with trifluoromethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols .

Scientific Research Applications

2-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride include:

  • 2-Amino-1-(trifluoromethyl)cyclobutanol
  • 2-Amino-1-(trifluoromethyl)cyclobutanone
  • 2-Amino-1-(trifluoromethyl)cyclobutane

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H9ClF3NO

Molecular Weight

191.58 g/mol

IUPAC Name

2-amino-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)2-1-3(4)9;/h3,10H,1-2,9H2;1H

InChI Key

JFAYGVSGDGYNNV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1N)(C(F)(F)F)O.Cl

Origin of Product

United States

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